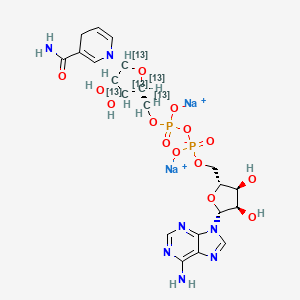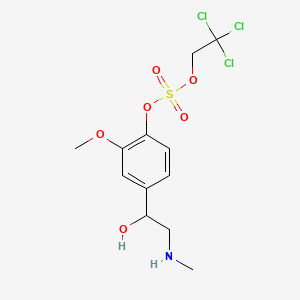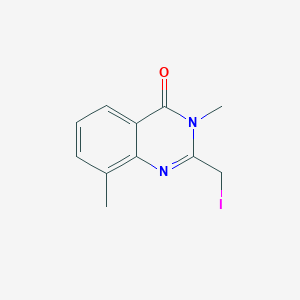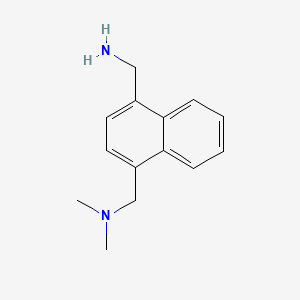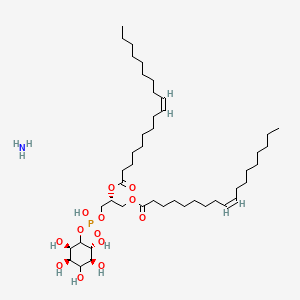
-myo-inositol) Ammonium Salt"
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-myo-Inositol Ammonium Salt: is a derivative of myo-inositol, a naturally occurring carbohydrate found in many plants and animals. This compound is known for its role in cell growth, function, and signaling. The ammonium salt form enhances its solubility and stability, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-myo-Inositol Ammonium Salt typically involves the phosphorylation of myo-inositol followed by the addition of ammonium ions. The reaction conditions include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of D-myo-Inositol Ammonium Salt involves large-scale chemical reactors where the reaction conditions are tightly controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
D-myo-Inositol Ammonium Salt can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form inositol phosphates.
Reduction: : Reduction reactions can lead to the formation of reduced inositol derivatives.
Substitution: : Substitution reactions can occur at the hydroxyl groups of the inositol ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and periodic acid (HIO4).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: : Substituting agents like alkyl halides and various catalysts are employed.
Major Products Formed
Oxidation: : Inositol phosphates, such as inositol trisphosphate (IP3).
Reduction: : Reduced inositol derivatives.
Substitution: : Alkylated inositol derivatives.
科学的研究の応用
D-myo-Inositol Ammonium Salt is widely used in scientific research due to its role in cell signaling and metabolism. It is used in:
Chemistry: : As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : In studies related to cell growth, differentiation, and apoptosis.
Medicine: : Investigated for its potential therapeutic effects in conditions such as polycystic ovary syndrome (PCOS) and insulin resistance.
Industry: : Used in the production of pharmaceuticals and nutraceuticals.
作用機序
The compound exerts its effects primarily through its role as a signaling molecule. It interacts with various molecular targets, including inositol receptors and enzymes involved in the phosphoinositide signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and apoptosis.
類似化合物との比較
D-myo-Inositol Ammonium Salt is similar to other inositol phosphates, such as inositol trisphosphate (IP3) and inositol hexakisphosphate (IP6). it is unique in its ammonium salt form, which enhances its solubility and stability. This makes it more suitable for certain applications where these properties are critical.
List of Similar Compounds
Inositol trisphosphate (IP3)
Inositol hexakisphosphate (IP6)
Myo-inositol
Scyllo-inositol
Chiro-inositol
特性
分子式 |
C45H86NO13P |
|---|---|
分子量 |
880.1 g/mol |
IUPAC名 |
azane;[(2R)-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H83O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37,40-45,48-52H,3-16,21-36H2,1-2H3,(H,53,54);1H3/b19-17-,20-18-;/t37-,40?,41-,42+,43-,44-,45?;/m1./s1 |
InChIキー |
BNQXGMKDXNGGJW-KQGVMXTASA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


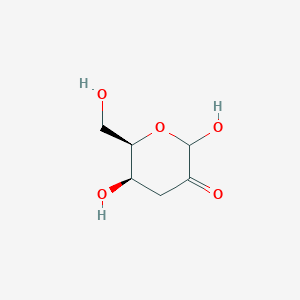

![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)
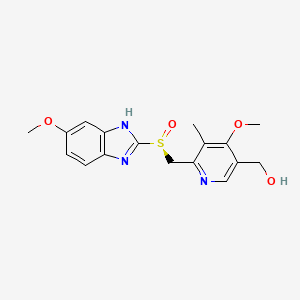

![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B15354841.png)
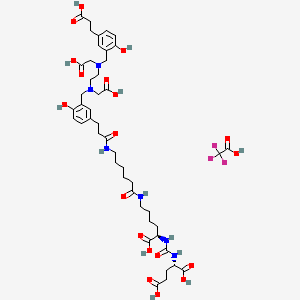
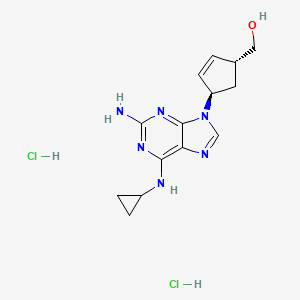

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B15354854.png)
